Epi-dihydrophaseic acid

Description

Contextualization within the Abscisic Acid (ABA) Metabolome

Abscisic acid is a pivotal plant hormone that governs numerous aspects of plant growth, development, and response to environmental stressors. frontiersin.org The concentration of ABA within plant tissues is tightly controlled through a dynamic balance of biosynthesis, catabolism, and transport. frontiersin.org The primary pathway for ABA catabolism is through oxidation, a process that leads to the formation of several metabolites, including epi-dihydrophaseic acid. mdpi.com

The catabolic process begins with the hydroxylation of ABA, most commonly at the 8'-position, to form 8'-hydroxy-ABA. cambridge.org This unstable intermediate spontaneously isomerizes to phaseic acid (PA). cambridge.orgnih.gov Subsequently, PA is reduced to form dihydrophaseic acid (DPA) and its epimer, this compound. cambridge.orgnih.gov This oxidative pathway is crucial for inactivating ABA and maintaining its homeostasis within the plant. nih.gov While the 8'-hydroxylation pathway is well-documented, other catabolic routes, such as 7'- and 9'-hydroxylation, are also known to occur. frontiersin.org

Historical Context of Discovery and Early Research on this compound

The study of ABA metabolism and its catabolites dates back several decades. Early research focused on identifying the breakdown products of ABA to understand how plants regulate the levels of this potent hormone. The occurrence of this compound was first reported in the context of ABA metabolism in Phaseolus vulgaris. oup.com These initial studies laid the groundwork for understanding the complex metabolic grid of ABA and established epi-DPA as a significant component of this network. tandfonline.com The development of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), was instrumental in the separation and identification of these metabolites. oup.com

Significance as a Key Plant Abscisic Acid Catabolite

Epi-DPA, along with DPA, is one of the most abundant ABA catabolites found in plants. frontiersin.org Its formation represents a significant route for the deactivation of ABA. For instance, in mature beans, the concentration of DPA can be 100-fold higher than that of ABA, highlighting the high rate of ABA catabolism. nih.gov Studies on various plant species have demonstrated the prevalence of epi-DPA. In apple pulp, for example, epi-DPA is considered a major metabolite of PA, with its maximum concentration reaching 67% of the maximum ABA concentration. researchgate.net In contrast, DPA appears to be the primary metabolite in apple seeds. researchgate.net Similarly, in drought-stressed 'Shiranui' citrus trees, DPA was identified as the main metabolite in the pulp, skin, and leaves. jst.go.jp

The accumulation of ABA catabolites like epi-DPA is often observed in aging tissues and under stress conditions, indicating an accelerated rate of ABA metabolism. mdpi.com While ABA itself is biologically active, its catabolites, including epi-DPA, are generally considered to be inactive or possess significantly reduced biological activity. frontiersin.orgnih.gov For example, studies have shown that while phaseic acid can induce stomatal closure in some species, dihydrophaseic acid does not exhibit this effect. researchgate.net This inactivation through catabolism is a critical mechanism for plants to fine-tune their responses to developmental and environmental cues.

Overview of Current Research Trajectories for this compound Studies

Current research continues to explore the multifaceted roles of ABA and its metabolites. Untargeted metabolomics based on liquid chromatography-mass spectrometry (LC-MS) is being employed to elucidate the complex changes in metabolite profiles during processes like fruit softening. mdpi.com These studies are revealing the intricate interplay between ABA metabolism and other metabolic pathways. mdpi.com

Furthermore, research is delving into the enzymatic control of the ABA catabolic pathway. The discovery and characterization of enzymes like neoPA reductase 1 (NeoPAR1), which converts neophaseic acid (neoPA) to epi-neodihydrophaseic acid (epi-neoDPA), are shedding light on the genetic and biochemical regulation of ABA homeostasis. nih.govmdpi.com These studies are not only enhancing our fundamental understanding of plant hormone signaling but also have potential implications for agriculture. For instance, manipulating ABA signaling through chemical or genetic means could offer new strategies for improving crop tolerance to abiotic stresses like drought. nih.gov The identification of glucosylated forms of epi-DPA in various fruits, such as grapes and avocados, has also opened new avenues of research into their potential biological roles and even their contribution to taste perception. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C15H22O5 | nist.govechemi.com |

| Molecular Weight | 282.3322 g/mol | nist.govechemi.com |

| IUPAC Name | (2E,4E)-5-{3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl}-3-methylpenta-2,4-dienoic acid | foodb.ca |

| CAS Number | 60102-38-7 | echemi.com |

Table 2: Key Compounds in the Abscisic Acid Metabolome

| Compound Name | Abbreviation | Role |

|---|---|---|

| Abscisic Acid | ABA | Key plant hormone involved in stress response and development. frontiersin.org |

| Phaseic Acid | PA | An intermediate catabolite of ABA with some biological activity. nih.govresearchgate.net |

| Dihydrophaseic Acid | DPA | A major, generally inactive, catabolite of ABA. frontiersin.org |

| This compound | epi-DPA | An epimer of DPA and a major, generally inactive, catabolite of ABA. frontiersin.org |

| Neophaseic Acid | neoPA | A catabolite formed through the 9'-hydroxylation pathway of ABA. conicet.gov.ar |

| Epi-neodihydrophaseic Acid | epi-neoDPA | A catabolite of neophaseic acid. nih.govmdpi.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Abscisic acid |

| Dihydrophaseic acid |

| This compound |

| Epi-neodihydrophaseic acid |

| Neophaseic acid |

| Phaseic acid |

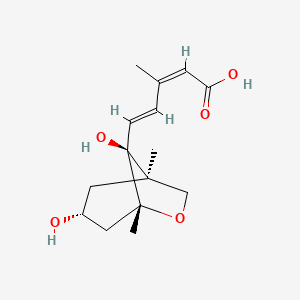

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1 |

InChI Key |

XIVFQYWMMJWUCD-FJBUYRLMSA-N |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O |

Canonical SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Epi Dihydrophaseic Acid

Abscisic Acid Catabolism as the Primary Precursor Pathway

The journey to epi-dihydrophaseic acid begins with the catabolism of abscisic acid. annualreviews.orgcabidigitallibrary.org Plants tightly control ABA levels through a balance of biosynthesis and degradation. annualreviews.orgwiley.comembopress.org The primary mechanism for inactivating ABA is through oxidative pathways. cabidigitallibrary.orgembopress.orgconicet.gov.ar These pathways involve hydroxylation at different positions on the ABA molecule, primarily at the 7', 8', and 9' carbon atoms. cabidigitallibrary.orgnih.govmdpi.com

The 8′-Hydroxylation Pathway via 8′-Hydroxy Abscisic Acid to Phaseic Acid

The most predominant and well-characterized ABA catabolic pathway is initiated by hydroxylation at the 8'-carbon position. cabidigitallibrary.orgembopress.orgembopress.orgnih.govmdpi.comresearchgate.netnih.govnih.govnih.gov This reaction is catalyzed by a group of enzymes known as ABA 8'-hydroxylases. cabidigitallibrary.orgembopress.orgresearchgate.netnih.govnih.govscispace.com These enzymes are cytochrome P450 monooxygenases, specifically belonging to the CYP707A family. cabidigitallibrary.orgembopress.orgembopress.orgresearchgate.netnih.govnih.gov

The product of this hydroxylation, 8'-hydroxy abscisic acid (8'-OH ABA), is an unstable intermediate. cabidigitallibrary.orgnih.govnih.gov It spontaneously rearranges to form phaseic acid (PA). cabidigitallibrary.orgwiley.comembopress.orgnih.govpathbank.orgwikipedia.org Phaseic acid is a more stable compound and represents a key branch point in the catabolic cascade. wiley.comnih.gov While less biologically active than ABA, PA can still exhibit some hormonal effects. wiley.comnih.gov

The 9′-Hydroxylation Pathway to Neophaseic Acid

In addition to the primary 8'-hydroxylation pathway, ABA can also be hydroxylated at the 9'-methyl group. nih.govoup.com This reaction, also catalyzed by CYP707A enzymes, leads to the formation of 9'-hydroxy ABA. mdpi.comcanada.ca Similar to its 8'-hydroxylated counterpart, 9'-hydroxy ABA is unstable and undergoes a spontaneous cyclization to form neophaseic acid (neoPA). nih.govoup.comnih.govresearchgate.net The discovery of this pathway revealed another layer of complexity in ABA catabolism. nih.gov

Enzymatic Conversion to this compound

The formation of this compound occurs downstream from phaseic acid and neophaseic acid, involving specific reductases that exhibit stereospecificity.

Phaseic Acid Reductase (PAR) Activity and Stereospecificity

Phaseic acid is further metabolized through reduction. An enzyme known as phaseic acid reductase (PAR) catalyzes the conversion of phaseic acid to dihydrophaseic acid (DPA) and its stereoisomer, this compound (epi-DPA). wiley.comnih.govnih.gov This reduction is a critical step in the detoxification of ABA, as DPA and epi-DPA are generally considered to be biologically inactive. nih.govfund-romuloraggio.org.ar The relative production of DPA and epi-DPA can vary depending on the plant species and tissue. For instance, in apple pulp, epi-DPA appears to be the major metabolite of PA. researchgate.net

NeoPA Reductase 1 (NeoPAR1) and Epi-neodihydrophaseic Acid Formation

A more recently discovered pathway involves the reduction of neophaseic acid. nih.govescholarship.org An enzyme identified as neoPA reductase 1 (NeoPAR1) specifically catalyzes the conversion of neophaseic acid (neoPA) into epi-neodihydrophaseic acid (epi-neoDPA). nih.govmdpi.comresearchgate.netnih.govescholarship.orgresearchgate.net In vitro studies have shown that NeoPAR1 is specific to neoPA and does not act on phaseic acid. nih.gov This discovery highlights a distinct catabolic route for the 9'-hydroxylation pathway products. nih.gov Overexpression of NeoPAR1 in plants leads to increased levels of epi-neoDPA and affects processes like seed germination, indicating its physiological importance. nih.govresearchgate.net

Role of Cytochrome P450 Monooxygenases (CYP707A Family) in Hydroxylation

The initial and rate-limiting steps in both the 8' and 9'-hydroxylation pathways are catalyzed by members of the cytochrome P450 monooxygenase family, specifically the CYP707A subfamily. embopress.orgresearchgate.netnih.govnih.govnih.gov In Arabidopsis, four members of this family, CYP707A1-CYP707A4, have been identified as ABA 8'-hydroxylases. researchgate.netnih.gov These enzymes require molecular oxygen and NADPH for their activity. nih.govnih.gov The expression of CYP707A genes is tightly regulated by various factors, including developmental stage and environmental conditions like drought and rehydration, demonstrating their crucial role in controlling ABA levels in plants. embopress.orgresearchgate.netnih.govnih.gov Research has shown that the same CYP707A enzymes are responsible for both 8'- and 9'-hydroxylation of ABA. mdpi.comcanada.ca

Genetic Regulation of this compound Biosynthesis Enzymes

The production of this compound is intrinsically linked to the catabolism of ABA. The primary regulatory step is the 8'-hydroxylation of ABA, a reaction catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases. nih.govembopress.org These enzymes are encoded by the CYP707A gene family. nih.govembopress.org The product of this reaction, 8'-hydroxy ABA, is unstable and spontaneously isomerizes to phaseic acid (PA). embopress.orgnih.gov Subsequently, PA is reduced by a reductase enzyme to form dihydrophaseic acid (DPA) and its stereoisomer, this compound (epi-DPA). fund-romuloraggio.org.arconicet.gov.arnih.gov Therefore, the genetic regulation of epi-DPA levels is primarily controlled at the transcriptional level of the CYP707A genes. oup.com

The expression of CYP707A genes, which encode the key enzymes ABA 8'-hydroxylase, is tightly regulated by developmental cues and environmental conditions, directly impacting the flux towards epi-DPA formation. nih.gov Studies across various plant species have revealed distinct and overlapping expression patterns for different members of the CYP707A family.

In Arabidopsis thaliana, four CYP707A genes (CYP707A1-CYP707A4) have been identified. nih.govembopress.org CYP707A2 expression is particularly high during seed imbibition, where it is responsible for the rapid decrease in ABA levels necessary to break dormancy and promote germination. nih.govembopress.org During drought stress, the expression of all four CYP707A genes is induced, and upon rehydration, their mRNA levels increase dramatically, especially CYP707A1, to quickly reduce the high ABA concentrations accumulated during stress. nih.gov

In other species, similar regulatory patterns are observed. In pear (Pyrus communis), the expression of PpCYP707A1 declines as ABA levels rise during fruit development, while its expression increases significantly during dehydration stress. nih.gov In soybean (Glycine max), ten CYP707A genes have been identified, showing varied expression patterns in response to dehydration and salt stress. oup.com Research in peanut (Arachis hypogaea) has shown that AhCYP707A1 and AhCYP707A2 are expressed in various tissues, with their transcript levels being significantly upregulated by osmotic stress, indicating their role in managing ABA levels under water-deficit conditions. plos.org

| Gene | Plant Species | Condition/Tissue | Observed Expression Change | Reference |

|---|---|---|---|---|

| CYP707A1 | Arabidopsis thaliana | Rehydration after drought | Dramatic increase | nih.gov |

| CYP707A2 | Arabidopsis thaliana | Seed imbibition | Strongly induced | nih.govembopress.org |

| CYP707A3 | Arabidopsis thaliana | Drought stress | Upregulated | nih.gov |

| CYP707A4 | Arabidopsis thaliana | Drought stress | Upregulated | nih.gov |

| PpCYP707A1 | Pyrus communis (Pear) | Dehydration stress | Significant increase | nih.gov |

| OsABA8ox1 | Oryza sativa (Rice) | Submergence | Dramatic increase | oup.com |

| AhCYP707A2 | Arachis hypogaea (Peanut) | Osmotic stress (PEG6000) | Significantly upregulated in roots, stems, and leaves | plos.org |

The regulation of ABA catabolism, and thus epi-DPA formation, occurs through complex transcriptional and post-transcriptional networks.

Transcriptional Regulation: The expression of CYP707A genes is controlled by various transcription factors and signaling molecules. A key aspect of their regulation is a feedback mechanism where ABA itself induces the expression of its own catabolic genes. embopress.org In Arabidopsis, exogenous ABA application rapidly induces the expression of all four CYP707A genes. embopress.org This induction is mediated by ABA signaling components, as the induction of CYP707A1 by ABA is significantly reduced in the abi1-1 mutant. embopress.org The transcription factor bHLH122 has been shown to negatively regulate the expression of CYP707A3 by binding to its promoter, leading to an accumulation of ABA and improved stress tolerance. mdpi.com Furthermore, signaling molecules like hydrogen peroxide (H₂O₂) can enhance the expression of CYP707A genes, thereby promoting ABA catabolism during seed germination. oup.com In rice, ethylene (B1197577) signaling promotes the expression of OsABA8ox1 during submergence, facilitating a rapid decrease in ABA levels. oup.com

Conjugation and Further Metabolism of this compound

Following its formation, this compound can undergo further metabolic processing, primarily through conjugation. researchgate.net Conjugation is a common strategy in plants to inactivate and compartmentalize metabolites. nih.gov

Glucosylation, the attachment of a glucose molecule, is a major conjugation pathway for ABA and its catabolites. nih.govtandfonline.com This reaction is catalyzed by enzymes known as UDP-glucosyltransferases (UGTs). nih.govnih.gov While much research has focused on the direct glucosylation of ABA to form ABA-glucose ester (ABA-GE), evidence shows that downstream catabolites like epi-DPA are also substrates for glucosylation. researchgate.netnih.gov This process leads to the formation of glucosylated derivatives, which are generally more water-soluble and are often targeted for storage in the vacuole. nih.govtandfonline.com The identification of epi-DPA glucosides in various plant tissues confirms the existence of this metabolic route. researchgate.netnih.gov

Specific glucosylated derivatives of epi-DPA have been successfully isolated and characterized from plant sources. A prominent example is (1′R, 3′R, 5′R, 8′S)-epi-dihydrophaseic-3′-O-β-D-glucopyranoside , also known as epi-DPA-G. researchgate.net

This compound has been identified in the seeds of avocado (Persea americana) and in grapes (Vitis vinifera). researchgate.net Its structure was elucidated through a combination of advanced analytical techniques, including high-speed countercurrent chromatography for isolation, followed by 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.gov The absolute configuration was confirmed using circular dichroism and optical rotation measurements. researchgate.netnih.gov The discovery of this glucosylated derivative highlights a key step in the further metabolism of ABA catabolites. researchgate.net

| Attribute | Details | Reference |

|---|---|---|

| Compound Name | (1′R, 3′R, 5′R, 8′S)-epi-dihydrophaseic acid-3′-O-β-glucopyranoside (epi-DPA-G) | researchgate.net |

| Natural Source | Avocado (Persea americana) seeds, Grapes (Vitis vinifera) | researchgate.net |

| Identification Methods | 1D/2D-NMR, ESI-MS, Circular Dichroism, Optical Rotation | researchgate.netnih.gov |

| Mass Spectrometry Data (ESI-MS, negative mode) | [M-H]− signal at m/z 443 | wiley.com |

| MS/MS Fragmentation Data | Characteristic fragment ions at m/z 425, 281, 237, 161 | wiley.com |

Biological Functions and Physiological Roles of Epi Dihydrophaseic Acid in Plants

Contribution to Abscisic Acid Homeostasis and Turnover

Epi-dihydrophaseic acid is a product of the primary and most common oxidative pathway of ABA catabolism. conicet.gov.arcambridge.org This pathway is essential for maintaining ABA homeostasis, which is the balance between ABA biosynthesis and degradation. nih.govfrontiersin.org The process begins with the hydroxylation of ABA at the C-8' position to form 8'-hydroxy-ABA, a reaction catalyzed by the enzyme family CYP707A. nih.govfrontiersin.org This unstable intermediate then spontaneously converts to phaseic acid (PA). nih.govfrontiersin.orgtandfonline.com Subsequently, PA is reduced to form dihydrophaseic acid (DPA) and its epimer, this compound. nih.govfrontiersin.orgtandfonline.com

The conversion of ABA to its catabolites, including epi-DPA, is a critical mechanism for inactivating the hormone and regulating its endogenous levels. nih.govfrontiersin.org This turnover is crucial because excessive ABA can be detrimental to plant growth. The dynamic regulation of ABA levels through catabolism allows plants to fine-tune their physiological responses to developmental cues and environmental stimuli. While PA retains some biological activity, DPA and epi-DPA are generally considered to be inactive catabolites. frontiersin.orgtandfonline.com The relative abundance of these catabolites can vary depending on the plant species, tissue type, and developmental stage. conicet.gov.ar For instance, in mango skin, pulp, and seed, the concentrations of DPA and epi-DPA often coincide with those of ABA, indicating that the PA-DPA pathway is predominant. cabidigitallibrary.org

Modulation of Seed Dormancy and Germination Processes

The balance between ABA and its catabolites, including epi-DPA, plays a pivotal role in the regulation of seed dormancy and germination.

Influence on Seed Development and Dormancy Release

During seed development, ABA is crucial for inducing and maintaining dormancy, as well as promoting the accumulation of storage reserves and tolerance to desiccation. nih.govmdpi.com High levels of ABA prevent premature germination. nih.gov For dormancy to be broken and germination to commence, the level of ABA must decrease. mdpi.com This reduction is primarily achieved through the catabolic pathway that leads to the formation of PA, DPA, and epi-DPA. nih.govmdpi.com

The activity of the CYP707A enzymes, which initiate ABA catabolism, is a key factor in this process. nih.gov In immature seeds, high levels of ABA are often observed, but as seeds mature and after-ripen, the catabolism of ABA increases, leading to a decrease in ABA levels and a release from dormancy. cambridge.orgnih.gov For example, in apple seeds, DPA was identified as a major ABA metabolite, with its levels being higher than those of ABA, suggesting a role for DPA, and by extension epi-DPA, in regulating ABA levels in seeds. conicet.gov.ar Similarly, in mango seeds, a decrease in ABA towards harvest suggests a lack of dormancy, which is correlated with the presence of its catabolites. cabidigitallibrary.org

Interactions with Abscisic Acid Signaling in Germination

The transition from a dormant to a germinating state is marked by a significant shift in ABA metabolism. conicet.gov.ar Following seed imbibition, a dramatic decrease in ABA content is often observed, which corresponds with an activation of ABA catabolism and an increase in its metabolites, including DPA and epi-DPA. conicet.gov.arcambridge.org This suggests that the conversion of ABA to its inactive catabolites is a critical step in allowing germination to proceed.

While epi-DPA itself is considered biologically inactive, its formation is a key indicator of the active downregulation of ABA signaling. frontiersin.orgtandfonline.com By removing active ABA from the system, the production of epi-DPA allows for the promotion of germination-related processes. Studies on tomato mutants have shown that variations in ABA metabolism and the accumulation of its catabolites are correlated with their germination characteristics and sensitivity to abiotic stress. conicet.gov.ar For instance, in some tomato mutants, reduced ABA levels and higher DPA content were observed during imbibition, which was linked to their germination patterns. conicet.gov.ar

Involvement in Plant Responses to Abiotic Stress

The catabolism of ABA to epi-DPA is also a significant component of how plants respond and adapt to various abiotic stresses.

Drought Stress Adaptation Mechanisms

In response to drought stress, plants typically accumulate high levels of ABA, which triggers adaptive responses such as stomatal closure to reduce water loss. nih.govjournals.co.za However, to fine-tune these responses and to recover once the stress is alleviated, ABA levels must be carefully regulated. The catabolism of ABA to PA, DPA, and epi-DPA is a crucial part of this regulation. cambridge.orgnih.govjournals.co.za

The accumulation of DPA and epi-DPA can serve as an indicator of the efficiency of ABA catabolic reactions and the level of stress the plant has experienced. nih.gov In sunflower lines with differing drought tolerance, the profiles of ABA and its catabolites, including DPA, varied, suggesting that both ABA synthesis and catabolism are important for drought tolerance. cambridge.org The conversion of active ABA to inactive catabolites like epi-DPA allows the plant to modulate its response to drought, preventing prolonged growth inhibition and allowing for recovery when conditions improve.

Osmotic Stress Responses

Osmotic stress, often caused by high salinity or drought, also leads to an increase in ABA levels, which in turn activates signaling pathways to mitigate the stress. nih.govnih.gov The subsequent catabolism of ABA to epi-DPA is important for managing the plant's response to osmotic stress. nih.govnih.gov Research on tomato mutants has demonstrated that sensitivity to osmotic stress is linked to differences in ABA content and metabolism. conicet.gov.ar For example, some mutants sensitive to osmotic stress showed altered levels of ABA and its catabolite DPA, highlighting the importance of ABA turnover in osmotic stress adaptation. conicet.gov.ar The conversion of ABA to epi-DPA is therefore a key process in maintaining cellular homeostasis under osmotic stress conditions.

Contribution to Other Plant Developmental Processes

This compound (epi-DPA), as a major catabolite of abscisic acid (ABA), is intrinsically linked to the regulation of various plant developmental stages where ABA plays a crucial role. nih.gov While often considered an inactive end-product, its formation signifies a key mechanism for attenuating ABA signals, thereby influencing processes such as seed development, germination, and fruit maturation. conicet.gov.arcabidigitallibrary.org

The transition from seed dormancy to germination is a critical developmental process tightly regulated by the balance between ABA and gibberellin. scispace.com High levels of ABA maintain seed dormancy and prevent premature germination. nih.gov The catabolism of ABA to phaseic acid (PA), which is then reduced to dihydrophaseic acid (DPA) and its epimer, epi-DPA, is a crucial step in releasing this dormancy. conicet.gov.ar Studies in various plant species, including tomato (Solanum lycopersicum) and Brassica napus, have shown that a dramatic decrease in ABA levels, accompanied by an increase in DPA and by extension epi-DPA, occurs during seed imbibition, suggesting an activation of this catabolic pathway is necessary for the onset of germination. conicet.gov.ar In Arabidopsis, the manipulation of genes involved in the final steps of ABA catabolism, such as those encoding for PA reductase, can impact the rate of seed germination, highlighting the physiological relevance of the conversion to DPA and epi-DPA. nih.gov

In fruit development and ripening, ABA is known to be a key promoter. cabidigitallibrary.org In mangoes (Mangifera indica), for instance, ABA concentrations in the pulp and skin increase as the fruit approaches harvest, coinciding with a decrease in firmness. cabidigitallibrary.org The concentration of DPA and epi-DPA also rises in parallel with ABA levels in the skin, pulp, and seed, indicating that the catabolic pathway leading to their formation is highly active during fruit maturation. cabidigitallibrary.org This active turnover of ABA suggests that the formation of epi-DPA is part of a finely tuned regulatory system that controls the timing and progression of ripening. cabidigitallibrary.org

Furthermore, the presence and regulation of epi-DPA are also noted in vegetative tissues, linking it to processes like leaf senescence. nih.gov Senescence is a developmental step promoted by ABA. nih.gov The continuous breakdown of ABA into its catabolites, including epi-DPA, is essential for modulating the progression of this process, ensuring that nutrient recycling occurs efficiently before leaf abscission. nih.gov

Comparative Biological Activity with Abscisic Acid and Other Plant Catabolites

The biological activity of this compound is best understood in comparison to its precursor, abscisic acid, and related catabolites. Generally, the oxidative catabolism of ABA is considered a deactivation pathway, leading to products with significantly reduced or no biological activity. nih.govfrontiersin.org

Abscisic Acid (ABA): As the parent hormone, (+)-ABA is highly active and involved in a wide array of physiological processes, including stomatal closure, seed dormancy, and responses to abiotic stress. nih.govoup.com Its activity is mediated through binding to a specific class of receptors (PYR/PYL/RCAR). nih.gov

Phaseic Acid (PA): The intermediate catabolite, phaseic acid, retains some biological activity, although it is generally weaker than that of ABA. tandfonline.com Research has shown that PA can activate a subset of ABA receptors and mimic some ABA responses, such as influencing seed germination and stomatal movement in certain species. tandfonline.comresearchgate.net For example, in Commelina communis, 10 micromolar PA could induce stomatal closure, though less rapidly than the same concentration of ABA. nih.gov However, its effect varies significantly among different plant species. nih.gov

Dihydrophaseic Acid (DPA) and this compound (epi-DPA): These compounds are the final products of the 8'-hydroxylation pathway. Both DPA and its stereoisomer epi-DPA are widely considered to be biologically inactive. nih.govfrontiersin.org Studies applying these compounds to plants have demonstrated a lack of ABA-like effects. For instance, 10 micromolar DPA did not cause stomatal closure in any species tested in one study. nih.gov Similarly, epi-DPA is regarded as an inactive metabolite, and its accumulation, alongside DPA, serves as an indicator of ABA deactivation within the plant tissue. frontiersin.orgtandfonline.com The conversion of the partially active PA to the inactive DPA and epi-DPA represents the terminal step in inactivating the ABA signal through this pathway. nih.gov

The table below summarizes the comparative biological activity of these compounds based on their ability to induce ABA-like physiological responses.

Table 1. Comparative Biological Activity of Abscisic Acid and its Catabolites

| Compound | General Biological Activity | Relative Activity Compared to ABA | Role in ABA Signaling |

|---|---|---|---|

| Abscisic Acid (ABA) | High | 100% (Baseline) | Primary signaling molecule |

| Phaseic Acid (PA) | Low to moderate; species-dependent | Weaker than ABA | Partial agonist; intermediate catabolite |

| Dihydrophaseic Acid (DPA) | Generally considered inactive | Negligible | Inactive end-product |

| This compound (epi-DPA) | Generally considered inactive | Negligible | Inactive end-product |

This comparative lack of activity underscores the role of epi-DPA formation as a crucial part of ABA homeostasis, allowing the plant to terminate the hormonal signal precisely once it is no longer required for a particular developmental or stress-related response.

Distribution and Accumulation Dynamics of Epi Dihydrophaseic Acid in Biological Systems

Occurrence Across Diverse Plant Species

Epi-DPA, a catabolite of abscisic acid (ABA), is found across a wide array of plant species. frontiersin.orgscispace.com It is a product of the 8'-hydroxylation pathway, where ABA is converted to phaseic acid (PA) and subsequently reduced to dihydrophaseic acid (DPA) and its epimer, epi-DPA. frontiersin.orgscispace.comcambridge.orgnih.gov The presence of epi-DPA is an indicator of active ABA metabolism within the plant. cambridge.orgnih.gov

Angiosperm Distribution (e.g., Phaseolus vulgaris, Arabidopsis thaliana, Tomato, Sunflower, Avocado, Grape, Mangosteen, Safflower, Lotus)

Epi-DPA has been identified in numerous angiosperms, highlighting its conserved role in ABA catabolism.

Phaseolus vulgaris (Common Bean): The occurrence of epi-dihydrophaseic acid was first reported in bean shoots. nih.gov Studies have noted that when ABA is applied externally to bean shoots, the level of epi-DPA is high, suggesting that the metabolism of externally supplied and internally produced ABA may differ.

Arabidopsis thaliana (Thale Cress): As a model organism, the ABA metabolic pathway in Arabidopsis is well-studied. Epi-DPA is recognized as a catabolite formed from the reduction of phaseic acid. nih.gov Research has also identified epi-neodihydrophaseic acid (epi-neoDPA), a downstream catabolite in the alternative 9'-hydroxylation pathway of ABA. nih.gov

Tomato (Solanum lycopersicum): Epi-DPA is acknowledged as a potential analogue of DPA in the ABA catabolic pathway in tomato. cambridge.org Studies on tomato mutants sensitive to abiotic stress have analyzed the content of ABA and its metabolites, including DPA, in dry and imbibed seeds, indicating that the catabolism of ABA, which can lead to epi-DPA, is a crucial process during germination. cambridge.org

Sunflower (Helianthus annuus): In sunflower, epi-DPA is recognized as an analogue of DPA, formed from the reduction of phaseic acid. cambridge.org Research on drought-sensitive and drought-tolerant sunflower lines shows that the accumulation of ABA catabolites is an active pathway in the embryonic axis and cotyledons during seed development. cambridge.org

Avocado (Persea americana): Phytochemical investigations of avocado seeds have led to the isolation and identification of the β-D-glucoside of this compound.

Grape (Vitis vinifera): A glucosylated form of epi-DPA, specifically this compound-3′-O-β-glucopyranoside (epi-DPA-G), has been identified in grape seeds. researchgate.net This compound has been noted for contributing to the sweet taste of some dry wines. researchgate.net Concentrations of epi-DPA-G in red wines have been found to range from 1.2 to 14.7 mg/L.

Mangosteen (Garcinia mangostana): The presence of epi-DPA has been quantified in the skin, pulp, and seed of mangosteens, where its concentration changes in coordination with ABA levels during fruit development and maturation.

Safflower (Carthamus tinctorius): Research on the florets of safflower has led to the isolation of dihydrophaseic acid glucosides. While closely related, further studies are needed to confirm the specific presence and role of epi-DPA in this species.

Lotus (Lotus japonicus): Studies on this model legume show that under osmotic stress, ABA levels are altered, which involves the regulation of its biosynthetic and catabolic pathways. While DPA is a known catabolite in Lotus, the specific quantification of epi-DPA requires more targeted investigation.

Table 1: Occurrence of this compound and its Derivatives in Selected Angiosperms

| Species | Common Name | Plant Part(s) Where Found | Derivative(s) Found | Reference(s) |

|---|---|---|---|---|

| Phaseolus vulgaris | Common Bean | Shoots | This compound | nih.gov |

| Arabidopsis thaliana | Thale Cress | General tissues, seeds | This compound, Epi-neodihydrophaseic acid | nih.gov |

| Solanum lycopersicum | Tomato | Seeds | Acknowledged as potential catabolite | cambridge.org |

| Helianthus annuus | Sunflower | Seeds (embryonic axis, cotyledons) | Acknowledged as potential catabolite | cambridge.org |

| Persea americana | Avocado | Seeds | This compound β-D-glucoside | |

| Vitis vinifera | Grape | Seeds, Wine | This compound-3′-O-β-glucopyranoside | researchgate.net |

| Garcinia mangostana | Mangosteen | Skin, Pulp, Seed | This compound | |

| Citrus spp. | Citrus | Pulp, Leaf | This compound | researchgate.net |

| Prunus persica | Peach | Fruit | This compound | mdpi.com |

| Apple (Malus domestica) | Apple | Pulp, Seeds | This compound | researchgate.net |

Comparative Analysis of this compound Levels in Different Plant Taxa

Direct comparative studies of epi-DPA levels across a wide range of plant taxa are limited. However, available data indicates that the accumulation of epi-DPA versus its isomer, DPA, varies significantly between species and even between different tissues within the same plant.

For instance, in the pulp of developing apples, the maximum concentration of epi-DPA was found to be 67% of the maximum ABA concentration, whereas DPA only reached 11%, suggesting that epi-DPA is the major metabolite of PA in apple pulp. researchgate.net Conversely, in apple seeds, DPA appears to be the predominant metabolite, with levels higher than both PA and epi-DPA. researchgate.net In citrus pulp, epi-DPA can also be a major ABA metabolite. researchgate.net In contrast, studies on mature common beans have shown that the native DPA content can be 100-fold higher than that of ABA, indicating very active catabolism where DPA is the major end-product. nih.gov

These variations underscore that while the ABA catabolic pathway is conserved, the relative activity of the enzymes that reduce phaseic acid to either DPA or epi-DPA is species- and tissue-dependent. This differential accumulation likely reflects fine-tuned regulatory mechanisms controlling the deactivation of ABA.

Tissue-Specific and Developmental Stage-Dependent Accumulation

The concentration of epi-DPA is not static within a plant; it fluctuates based on the specific tissue and the plant's developmental stage, reflecting dynamic changes in ABA metabolism.

Localization in Seeds, Leaves, and Fruits

Epi-DPA and its derivatives have been identified in various plant organs, indicating that ABA catabolism is a widespread process.

Seeds: Seeds are a primary site of ABA synthesis and catabolism, which regulates dormancy and germination. nih.gov Epi-DPA has been found in the seeds of mangosteen and its glucosylated derivative is present in avocado and grape seeds. researchgate.net In Arabidopsis, the catabolism of neophaseic acid to epi-neoDPA is involved in seed germination. nih.gov Studies in sunflower have detected ABA catabolites in the embryonic axis and cotyledons, highlighting active ABA metabolism in these seed parts during development. cambridge.org

Leaves: Leaves are metabolically active tissues where ABA plays a critical role in controlling stomatal aperture in response to water status. Consequently, ABA catabolism, leading to the formation of epi-DPA, occurs in leaves. For example, in citrus leaves, epi-DPA is a known metabolite, and its levels can change in response to environmental conditions like drought. researchgate.net

Fruits: The ripening of many fruits is influenced by ABA. Epi-DPA has been quantified in the pulp, skin, and seeds of mangosteen and in the pulp of apples. researchgate.net In honey peach, epi-DPA levels were observed to be significantly upregulated during the softening process, indicating its association with fruit senescence. mdpi.com

Temporal Dynamics During Plant Development

The levels of epi-DPA change over the course of a plant's life cycle, often in concert with ABA, which regulates key developmental transitions.

During apple fruit development, ABA levels in the pulp increase toward maturation, and the concentration of its catabolite, epi-DPA, changes accordingly. researchgate.net Similarly, in mangosteen, the concentrations of DPA or epi-DPA in the skin, pulp, and seed coincide with those of ABA during fruit development. In honey peach, a significant increase in epi-DPA was noted as the fruit transitioned from a partially soft to a fully soft state, linking its accumulation to the later stages of ripening and senescence. mdpi.com

In seeds, ABA catabolism is critical for the transition from dormancy to germination. In Arabidopsis, ABA levels decrease sharply during seed imbibition, which is associated with an increase in its catabolites. nih.gov The expression of genes involved in this pathway is temporally regulated, ensuring that dormancy is broken at the appropriate time. nih.gov

Environmental and Stress-Induced Accumulation Patterns in Plants

The accumulation of epi-DPA is strongly influenced by environmental conditions, particularly abiotic stresses like drought, as this is when ABA synthesis and turnover are dramatically upregulated. frontiersin.orgmdpi.com

Under drought stress, plants increase the production of ABA to trigger adaptive responses such as stomatal closure. researchgate.net This surge in ABA is matched by an increase in its catabolism to prevent over-accumulation and to fine-tune the stress response. mdpi.com In citrus trees subjected to drought, concentrations of ABA and its catabolites, including DPA and epi-DPA, were found to be higher in the fruit pulp and leaves compared to well-watered trees. researchgate.net

Studies on sunflower have also confirmed a close link between drought stress and ABA metabolism, with different ABA and catabolite profiles observed in seeds from plants grown under drought versus irrigated conditions. cambridge.org Similarly, research on tomato mutants has shown that sensitivity to abiotic stress is correlated with distinct patterns of ABA and its catabolites. cambridge.org In honey peach, it has been noted that under stress conditions, there is an intensified oxidation process leading to a more rapid buildup of metabolites like DPA or epi-DPA. mdpi.com The accumulation of these catabolites can be seen as an integrated measure of the flux through the ABA synthesis pathway over time, providing a history of the plant's stress experience.

Natural Occurrence in Plant-Derived Products (e.g., Wine)

This compound is a downstream catabolite of abscisic acid (ABA), a significant plant hormone. The metabolic pathway involves the conversion of ABA to phaseic acid (PA), which is subsequently reduced to form dihydrophaseic acid (DPA) and its epimer, this compound (epi-DPA). fund-romuloraggio.org.artandfonline.comnih.gov While this compound itself is part of the natural suite of compounds derived from ABA metabolism in plants, in many plant-derived products, it is often present in a conjugated form, such as a glucoside. researchgate.net

Detailed research into the composition of wines has led to the identification of this compound, primarily as its glucoside, this compound-3'-O-β-glucopyranoside (epi-DPA-G). researchgate.netresearchgate.net This compound, first identified in grapes and wines in 2019, has been noted for its contribution to the sweet taste of dry wines. fund-romuloraggio.org.arresearchgate.net The presence and concentration of epi-DPA-G are influenced by factors such as grape variety and vintage. researchgate.netresearchgate.net

A study that screened red wines from various vintages spanning over a century detected epi-DPA-G in all samples. The concentrations of this glucosylated form of this compound were found to range from 1.2 to 14.7 milligrams per liter. researchgate.netresearchgate.net This indicates that it is a common constituent of red wines. The metabolism of its precursor, abscisic acid, is linked to the maturation process of the grapes, which can influence the subsequent levels of epi-DPA-G in the final wine product. researchgate.net

The table below presents the concentration range of this compound-3'-O-β-glucopyranoside found in red wines, as reported in scientific literature.

Table 1: Concentration of this compound-3'-O-β-glucopyranoside in Red Wines

| Compound | Product Type | Concentration Range (mg/L) | Reference |

|---|

Advanced Methodologies for the Study of Epi Dihydrophaseic Acid

Analytical Chemistry Approaches for Quantification and Characterization

A suite of advanced analytical methods is employed for the study of epi-DPA, each offering unique advantages in terms of sensitivity, specificity, and structural elucidation.

Chromatographic techniques are fundamental for the separation of epi-DPA from other abscisic acid (ABA) metabolites and interfering compounds in plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of these non-volatile compounds. Reversed-phase chromatography, typically utilizing a C18 stationary phase, is a standard approach. The mobile phase often consists of a gradient of an aqueous solvent (containing an acidifier like formic or acetic acid to ensure the protonation of the carboxylic acid group) and an organic solvent such as methanol (B129727) or acetonitrile. This allows for the effective separation of ABA and its metabolites based on their polarity.

For instance, a typical HPLC setup for the separation of ABA metabolites would involve a C18 column with a gradient elution system. The separation of various plant hormones, including ABA and its derivatives, can be achieved using such systems, which are adaptable for epi-DPA analysis.

Gas Chromatography (GC) can also be used for the analysis of epi-DPA, but it requires a derivatization step to increase the volatility of the compound. This typically involves methylation of the carboxylic acid group and/or silylation of the hydroxyl groups. Common derivatizing agents include diazomethane (B1218177) for methylation and reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. The choice of derivatization agent and reaction conditions must be carefully optimized to ensure complete reaction and prevent degradation of the analyte.

Table 1: Exemplary Chromatographic Conditions for the Analysis of Abscisic Acid and its Metabolites

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Gradient of acidified water and methanol/acetonitrile | Helium |

| Derivatization | Not typically required | Required (e.g., methylation, silylation) |

| Detection | UV, Mass Spectrometry | Mass Spectrometry, Flame Ionization Detector |

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of epi-DPA. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the analysis of ABA metabolites in plant extracts. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules. In the negative ion mode, epi-DPA will typically be detected as the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) further enhances selectivity and is crucial for quantitative analysis using techniques like multiple reaction monitoring (MRM). In an MRM experiment, a specific precursor ion of epi-DPA is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection minimizes interferences from the complex matrix of plant extracts. While specific fragmentation patterns for epi-DPA are not extensively published, they are expected to be similar to its epimer, dihydrophaseic acid, involving neutral losses of water and carbon dioxide from the precursor ion.

Gas chromatography-mass spectrometry (GC-MS) is also a valuable technique, particularly when operated in the selected ion monitoring (SIM) mode for enhanced sensitivity. After derivatization, the resulting epi-DPA derivative is separated by GC and specific fragment ions are monitored by the mass spectrometer. The choice of ions for SIM is critical and must be determined based on the mass spectrum of the derivatized standard. Fourier Transform Mass Spectrometry (FTMS) offers high resolution and mass accuracy, which can aid in the unambiguous identification of epi-DPA and the determination of its elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including epi-dihydrophaseic acid. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For a molecule with the complexity of epi-DPA, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals. These include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of protons within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

Through the combined interpretation of these NMR experiments, the complete chemical structure of this compound, including the relative stereochemistry of its chiral centers, can be determined.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. Since this compound possesses multiple chiral centers, its three-dimensional structure will result in a characteristic CD spectrum. While specific CD spectral data for epi-DPA is not widely available in the literature, this technique is, in principle, a valuable tool for its stereochemical analysis. By comparing the experimental CD spectrum of an isolated sample of epi-DPA with that of a synthesized standard of known absolute configuration, the absolute stereochemistry of the natural product can be determined. Furthermore, theoretical calculations of CD spectra for different possible stereoisomers can be compared with the experimental spectrum to aid in the assignment of the correct stereochemistry.

Enzyme immunoassays (EIA), including the enzyme-linked immunosorbent assay (ELISA), are immunological techniques that can be used for the detection and quantification of specific molecules. While highly sensitive and high-throughput, the development of a specific immunoassay requires the production of antibodies that can recognize the target molecule with high affinity and selectivity.

Currently, commercially available immunoassays are primarily designed for the quantification of abscisic acid (ABA). cerilliant.com These assays may exhibit some degree of cross-reactivity with ABA metabolites, including dihydrophaseic acid and its epimer. However, the extent of this cross-reactivity can vary significantly between different antibody preparations and is often not well-characterized for epi-DPA specifically. Therefore, while these assays can be useful for screening purposes, they may not provide accurate quantitative data for epi-DPA without thorough validation and correction for cross-reactivity. For precise and accurate quantification, chromatography-mass spectrometry-based methods are generally preferred.

Application of Labeled Standards in Quantitative Analysis

The use of isotopically labeled internal standards is the gold standard for accurate quantification of analytes in complex matrices by mass spectrometry. researchgate.net This approach, known as isotope dilution mass spectrometry, involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled epi-DPA) to the sample at the beginning of the extraction procedure.

The labeled internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any losses of the analyte during the analytical workflow will be mirrored by losses of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly accurate and precise quantification can be achieved, as this ratio is independent of sample recovery.

The synthesis of deuterium-labeled dihydrophaseic acids, which includes the epi- form, has been reported. nih.gov These labeled compounds serve as ideal internal standards for the quantification of epi-DPA in plant tissues, enabling researchers to obtain reliable data on the levels of this important ABA metabolite. nih.gov

Deuterium-Labeled Internal Standards for Accurate Quantification

The accurate quantification of this compound in plant tissues is often challenging due to the compound's low abundance and the complexity of the biological matrix. The use of stable isotope-labeled internal standards, particularly deuterium-labeled compounds, has become a cornerstone for achieving high accuracy and precision in these analyses, primarily through a technique known as stable isotope dilution analysis. cerilliant.com

Deuterium-labeled epi-DPA, which has a higher mass than the native compound due to the replacement of hydrogen atoms with deuterium, serves as an ideal internal standard. nih.gov It shares nearly identical chemical and physical properties with the unlabeled analyte. This means it behaves similarly during sample extraction, cleanup, and chromatographic separation. waters.com Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

In mass spectrometry-based quantification, such as liquid chromatography-mass spectrometry (LC-MS), the analyte and the internal standard can be distinguished by their mass-to-charge ratios. By measuring the ratio of the signal from the native epi-DPA to that of the known amount of added deuterium-labeled standard, the concentration of the endogenous compound can be determined with high accuracy, as this ratio remains constant even if the absolute signal intensity fluctuates due to matrix effects or instrumental variability. researchgate.net

The preparation of these standards, for instance, 7'-deuterium-labeled dihydrophaseic acids, has been reported, enabling their use in quantitative studies of abscisic acid metabolites. nih.gov The use of such standards significantly improves the reliability of quantification by correcting for variations in recovery and matrix-induced signal suppression or enhancement. nih.gov

Table 1: Illustrative Comparison of this compound Quantification with and without a Deuterium-Labeled Internal Standard

| Sample ID | Measured Concentration without Internal Standard (ng/g FW) | Measured Concentration with Deuterium-Labeled Internal Standard (ng/g FW) | Coefficient of Variation (CV) without IS (%) | Coefficient of Variation (CV) with IS (%) |

| Leaf 1 | 15.2 | 18.5 | 15 | 4 |

| Leaf 2 | 12.8 | 18.2 | 15 | 4 |

| Leaf 3 | 17.5 | 18.8 | 15 | 4 |

| Root 1 | 8.9 | 11.2 | 18 | 5 |

| Root 2 | 11.1 | 11.5 | 18 | 5 |

| Root 3 | 7.8 | 11.0 | 18 | 5 |

This table provides a hypothetical representation of how the use of a deuterium-labeled internal standard can lead to more precise and consistent quantification results by minimizing the impact of experimental variability.

Isotopic Tracing for Metabolic Flux Studies

Isotopic tracing is a powerful technique used to elucidate metabolic pathways and quantify the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). wikipedia.orgnih.gov By supplying a plant with a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹⁸O-water), researchers can track the incorporation of the isotope into downstream metabolites, including this compound.

This approach provides invaluable insights into the biosynthesis and catabolism of epi-DPA. nih.gov As the labeled precursor is metabolized, the heavy isotopes are incorporated into the chemical structure of the intermediates and final products of the pathway. By analyzing the mass isotopomer distribution of epi-DPA and related compounds using mass spectrometry, it is possible to determine the relative contributions of different metabolic routes to its formation. rjlbpcs.com

For example, by feeding a plant with a ¹³C-labeled precursor of abscisic acid, one can trace the flow of carbon atoms through the ABA metabolic pathway, leading to the formation of phaseic acid, dihydrophaseic acid, and this compound. The pattern and extent of ¹³C enrichment in these molecules can reveal the flux through specific enzymatic reactions. nih.gov This information is critical for understanding how the metabolism of epi-DPA is regulated under different physiological conditions or in response to environmental stimuli.

Table 2: Hypothetical Isotopic Enrichment Data for Metabolic Flux Analysis of the Abscisic Acid Pathway

| Compound | Isotopic Enrichment (%) after 24h of ¹³C-Glucose Feeding | Inferred Metabolic Status |

| Abscisic Acid (ABA) | 65 | Active biosynthesis from the labeled precursor. |

| 8'-Hydroxy ABA | 58 | Significant flux from ABA to this intermediate. |

| Phaseic Acid (PA) | 55 | Active conversion from 8'-Hydroxy ABA. |

| Dihydrophaseic Acid (DPA) | 40 | Substantial reduction of Phaseic Acid. |

| This compound (epi-DPA) | 38 | Indicates active epimerization from DPA. |

This conceptual table illustrates how the measurement of isotopic enrichment in different metabolites can be used to infer the activity and flux through a metabolic pathway.

Considerations for Sample Preparation and Matrix Effects in Plant Tissue Analysis

The analysis of this compound in plant tissues is complicated by the presence of a diverse array of other molecules that constitute the plant matrix. These matrix components, which include pigments, lipids, proteins, and secondary metabolites, can significantly interfere with the analysis, leading to a phenomenon known as the matrix effect. nih.gov The matrix effect can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. core.ac.uk

Effective sample preparation is therefore a critical step to minimize these interferences. mdpi.com The goal is to remove as much of the interfering matrix as possible while efficiently extracting and concentrating the analyte of interest. Common sample preparation techniques for plant hormones include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and various forms of chromatography.

The choice of extraction solvent and SPE sorbent is crucial and needs to be optimized for the specific plant tissue being analyzed. For instance, a highly pigmented leaf extract may require a different cleanup protocol than a starchy root extract. Failure to adequately address matrix effects can lead to unreliable and irreproducible results. The use of a stable isotope-labeled internal standard, as discussed previously, is also a key strategy to compensate for matrix effects that cannot be completely eliminated through sample cleanup. researchgate.net

Table 3: Impact of Different Sample Preparation Methods on the Recovery and Matrix Effect for this compound Analysis

| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Overall Method Efficiency (%) |

| Crude Methanol Extract | 95 | -60 (Suppression) | 38 |

| Liquid-Liquid Extraction (LLE) | 80 | -35 (Suppression) | 52 |

| Solid-Phase Extraction (SPE) - C18 | 85 | -15 (Suppression) | 72 |

| SPE - Mixed-Mode Cation Exchange | 90 | -5 (Suppression) | 85 |

*Matrix Effect (%) is calculated as ((Peak area in matrix - Peak area in solvent) / Peak area in solvent) x 100. A negative value indicates ion suppression.

This table demonstrates how different sample preparation strategies can influence the recovery of the analyte and the extent of matrix effects, with more extensive cleanup generally leading to improved analytical performance.

Stereochemistry and Isomerism of Epi Dihydrophaseic Acid

Dihydrophaseic Acid and Epi-dihydrophaseic Acid as Epimeric Forms

This compound is a naturally occurring plant metabolite closely related to abscisic acid (ABA), a key plant hormone. tandfonline.commdpi.com The stereochemical relationship between this compound (epi-DPA) and dihydrophaseic acid (DPA) is that of epimers. tandfonline.comnih.gov Epimers are stereoisomers that differ in configuration at only one stereocenter.

The formation of both DPA and epi-DPA occurs during the metabolic breakdown of ABA. tandfonline.com ABA is first converted to phaseic acid (PA). tandfonline.com Subsequently, phaseic acid is metabolized further through the reduction of its 4'-carbonyl group. tandfonline.com This reduction is not stereospecific and can result in two distinct epimeric products: DPA and epi-DPA, which differ in the spatial orientation of the hydroxyl group at the C-4' position. tandfonline.comnih.gov While DPA and epi-DPA are epimers of each other, the methyl ester form of DPA, known as Me-dihydrophaseic acid, is a stereoisomer of epi-Me-dihydrophaseic acid. nist.gov

| Compound | Relationship to Phaseic Acid | Key Stereochemical Feature | Source |

|---|---|---|---|

| Dihydrophaseic Acid (DPA) | Metabolite formed by reduction of the 4'-carbonyl group | One possible stereoisomer at the C-4' position | tandfonline.com |

| This compound (epi-DPA) | Metabolite formed by reduction of the 4'-carbonyl group | The epimeric form of DPA, differing in configuration at the C-4' position | tandfonline.com |

Stereochemical Elucidation Methods and Challenges

Determining the precise stereochemistry of this compound and its related isomers presents several analytical challenges. These compounds are often present in plants in very small quantities and have high polarity, which can complicate their purification through chromatographic methods. tandfonline.com Despite these difficulties, a combination of advanced spectroscopic and computational techniques has been successfully employed for their structural and stereochemical elucidation.

Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as 1H-1H COSY, HSQC, and HMBC, are fundamental for determining the planar structure and connectivity of the molecule. mdpi.comsemanticscholar.org These methods help establish the basic framework and the location of functional groups. semanticscholar.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESIMS) is used to determine the exact molecular formula. mdpi.comsemanticscholar.org Chemical ionization mass spectrometry and collisionally activated dissociation (CAD) measurements have also been instrumental in characterizing unconjugated metabolites of ABA, like DPA and epi-DPA. tandfonline.com

Quantum Chemical Electronic Circular Dichroism (ECD) Calculations : This computational method is crucial for assigning the absolute configuration of the stereocenters. mdpi.comresearchgate.net The experimentally measured ECD spectrum of an isolated compound is compared with the theoretically calculated spectra of possible isomers. mdpi.com A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. mdpi.comresearchgate.net

Enzymatic Hydrolysis : For glucosylated derivatives, enzymatic hydrolysis can be used to cleave the sugar moiety, simplifying the structure and aiding in the characterization of both the aglycone and the sugar. mdpi.comsemanticscholar.org

Isotope Labeling : The use of deuterium-labeled internal standards, such as 7'-deuterium-labeled phaseic acid, is important for accurate quantitative analysis and for tracing metabolic pathways. nih.gov

| Method | Application in Epi-DPA Analysis | Key Findings/Purpose | Source |

|---|---|---|---|

| 1D & 2D NMR Spectroscopy | Structural elucidation of DPA glucosides. | Confirmation of planar structure and connectivity of atoms. | mdpi.comsemanticscholar.org |

| High-Resolution Mass Spectrometry (HR-ESIMS) | Determination of the molecular formula of DPA glucosides. | Provides the elemental composition of the molecule. | mdpi.comsemanticscholar.org |

| Quantum Chemical ECD Calculations | Assignment of absolute configuration of DPA glucosides. | Compares experimental and calculated spectra to determine stereochemistry. | mdpi.comresearchgate.net |

| Chemical Ionization Mass Spectrometry | Characterization of ABA metabolites including DPA and epi-DPA. | Provides structural information from fragmentation patterns. | tandfonline.com |

| Deuterium Labeling | Preparation of internal standards for quantitative analysis. | Allows for accurate measurement of metabolite levels in plant tissues. | nih.gov |

Biological Significance and Distinct Physiological Activities of Specific Plant Stereoisomers

The biological activity of abscisic acid metabolites is highly dependent on their specific structure, and stereochemistry plays a critical role. Dihydrophaseic acid (DPA) is generally considered to be an inactive catabolite of ABA. tandfonline.com Studies have shown that, unlike ABA or phaseic acid, DPA does not induce stomatal closure in various plant species. nih.govscilit.com

However, specific stereoisomers of this compound, particularly in their glucosylated forms, have been found to possess distinct and significant biological activities. This highlights that while the free acid may be inactive in some assays, its derivatives can function in specific biological contexts. The conjugation to a glucose molecule, as well as the specific stereochemical configuration, are key determinants of this activity.

For example, research has identified that different isomers of DPA glucosides have unique effects:

One stereoisomer of dihydrophaseic acid 3'-O-β-D-glucopyranoside, isolated from Ginkgo biloba, was reported to have anti-inflammatory effects. researchgate.net

A study on compounds isolated from the florets of Carthamus tinctorius found that a specific dihydrophaseic acid glucoside, (2E,4E)-dihydrophaseic acid methyl ester-3-O-β-D-glucopyranoside, could effectively inhibit adipocyte generation. mdpi.com Notably, its geometric isomer, also isolated from the same source, did not show this anti-adipogenic effect, underscoring the importance of stereochemistry for biological function. mdpi.com

In the context of sensory properties, this compound-3′-O-β-glucopyranoside (epi-DPA-G) has been identified as one of the compounds contributing to the sweet taste of some dry wines. researchgate.net

These findings collectively demonstrate that the stereochemical configuration is paramount to the biological function of this compound derivatives. nih.gov While the parent compounds DPA and epi-DPA are often end-products of ABA catabolism with limited activity, their specific glucosylated stereoisomers can act as distinct signaling or effector molecules in plants and other organisms. mdpi.comnih.gov

| Specific Stereoisomer | Source Organism | Observed Biological Activity/Significance | Source |

|---|---|---|---|

| Dihydrophaseic Acid (DPA) | General Plant Metabolite | Does not cause stomatal closure; generally considered inactive. | nih.govscilit.com |

| (2E,4E)-dihydrophaseic acid methyl ester-3-O-β-D-glucopyranoside | Carthamus tinctorius (Safflower) | Inhibited adipocyte generation (anti-adipogenic effect). | mdpi.com |

| (2Z,4E)-dihydrophaseic acid methyl ester-3-O-β-D-glucopyranoside | Carthamus tinctorius (Safflower) | Did not affect adipogenesis (geometric isomer of the active compound). | mdpi.com |

| (1'R,3'S,5'R,8'S,2E,4E)-dihydrophaseic acid 3'-O-β-D-gluco-pyranoside | Ginkgo biloba | Reported to have anti-inflammatory effects. | researchgate.net |

| This compound-3′-O-β-glucopyranoside (epi-DPA-G) | Grapes (Vitis vinifera) | Contributes to the sweet taste of dry wines. | researchgate.net |

Future Directions and Research Perspectives in Epi Dihydrophaseic Acid Studies

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

While epi-DPA is a known product of the 8'-hydroxylation pathway of ABA catabolism, significant gaps in our understanding of its metabolic origins and fate remain. nih.govnih.gov In this primary pathway, ABA is hydroxylated to 8'-hydroxy ABA, which spontaneously converts to phaseic acid (PA). PA is then reduced to form dihydrophaseic acid (DPA) and its stereoisomer, epi-DPA. nih.govcambridge.org

A pivotal area for future research is the exploration of alternative metabolic routes. The recent discovery of the ABA 9'-hydroxylation pathway, which produces neophaseic acid (neoPA), has opened new avenues of investigation. nih.govpreprints.org In this pathway, neoPA is metabolized into a novel downstream catabolite identified as epi-neodihydrophaseic acid (epi-neoDPA), a structural analog of epi-DPA. nih.govmdpi.com This finding strongly suggests that other hydroxylation pathways, such as at the 7'-position, may also lead to yet-undiscovered analogs of epi-DPA. nih.govoup.com

Future research should focus on:

Mapping Alternative Pathways: Investigating whether 7'-hydroxy-ABA or other modified forms of ABA can serve as precursors for epi-DPA or novel, structurally related compounds.

Identifying Downstream Metabolites: Determining if epi-DPA itself is a terminal, inactive product or if it undergoes further metabolic conversion, such as oxidation or conjugation. The identification of 8'-carboxy-ABA as a product from PA suggests that further oxidation of catabolites is possible. biorxiv.org The discovery of glucosylated forms of dihydrophaseic acid, such as (1'R,3'R,5'R,8'S)-epi-dihydrophaseic acid β-d-glucoside in avocado seeds and dihydrophaseic acid aldopyranoside in soybean, indicates that conjugation is a potential metabolic fate that requires further exploration. nih.govresearchgate.net

Identification and Functional Characterization of Novel Enzymes and Genes Involved in its Metabolism

The enzymatic steps leading to epi-DPA are not fully characterized. The conversion of PA to DPA and epi-DPA is catalyzed by phaseic acid reductases (PAR), but the specific enzymes responsible for producing the epi- form are largely unknown. nih.govnih.gov

Recent studies have highlighted the specificity of these enzymes. For instance, the reductases ABH2 and CRL1, known to convert PA into DPA, were found to be incapable of catalyzing the conversion of neoPA to its corresponding catabolite. nih.govnih.gov A distinct enzyme, neoPA reductase 1 (NeoPAR1), was identified as being responsible for the specific conversion of neoPA into epi-neoDPA in Arabidopsis. nih.govmdpi.com This discovery underscores the likelihood that specific, yet-to-be-identified reductases are responsible for the stereospecific conversion of PA to epi-DPA.

Key research objectives include:

Isolation of epi-DPA Specific Reductases: Identifying and isolating the specific phaseic acid reductase(s) that catalyze the formation of epi-DPA.

Gene Identification and Functional Genomics: Cloning the genes that encode these enzymes and using techniques like CRISPR/Cas9 to create knockout mutants. Analyzing these mutants will clarify the precise physiological role of epi-DPA formation.

Enzyme Kinetics and Specificity: Characterizing the substrate specificity and kinetic properties of these novel enzymes to understand why the plant produces both DPA and epi-DPA.

| Enzyme/Gene Family | Function in ABA Catabolism | Relevance to Epi-dihydrophaseic Acid Research |

| CYP707A (ABA 8'-hydroxylase) | Catalyzes the initial and rate-limiting step of ABA catabolism, converting ABA to 8'-hydroxy-ABA, the precursor to phaseic acid (PA). embopress.orgembopress.org | The activity of this enzyme family directly controls the flux into the pathway that produces epi-DPA. nih.gov |

| Phaseic Acid Reductase (PAR) | A general class of enzymes that reduce phaseic acid (PA) to dihydrophaseic acid (DPA) and epi-DPA. nih.gov | Future work must identify the specific PAR isoforms responsible for the stereospecific production of epi-DPA. |

| NeoPAR1 (neoPA reductase 1) | A recently identified reductase that specifically converts neophaseic acid (neoPA) to its catabolite, epi-neodihydrophaseic acid (epi-neoDPA). nih.govmdpi.com | Demonstrates the existence of highly specific reductases for ABA catabolites, providing a model for the search for epi-DPA specific enzymes. |

| ABH2 / CRL1 | Reductases reported to convert PA into DPA. nih.govnih.gov | Their inability to act on neoPA highlights the enzymatic specificity within the pathway and the need to find the enzyme(s) for epi-DPA. nih.gov |

Deeper Understanding of Regulatory Networks Controlling this compound Dynamics in Plant Physiology

The concentration of epi-DPA in plant tissues is not static but fluctuates in response to developmental cues and environmental conditions, indicating complex regulatory control. cambridge.orgmdpi.com Its level is intrinsically linked to the regulation of ABA homeostasis, which involves a delicate balance between ABA biosynthesis (via enzymes like NCED) and catabolism (via CYP707A). embopress.orgoup.com

Evidence suggests the existence of feedback loops within ABA metabolism. For example, overexpression of NeoPAR1, the enzyme producing the epi-DPA analog epi-neoDPA, resulted in an accumulation of ABA, hinting that the catabolic products themselves might influence ABA levels. nih.gov This raises the compelling possibility that epi-DPA could act as a signaling molecule in a feedback mechanism to modulate ABA synthesis or catabolism. nih.govfund-romuloraggio.org.ar

Future research should aim to:

Investigate Feedback Regulation: Determine if the accumulation of epi-DPA influences the expression of key ABA metabolic genes like CYP707A or NCED.

Uncover Hormonal Crosstalk: Explore how other phytohormone signaling pathways, such as those for gibberellins, jasmonates, and auxins, interact to control the flux towards epi-DPA. oup.comcabidigitallibrary.orgfrontiersin.org For instance, jasmonate treatment has been shown to decrease levels of ABA and its metabolites, including epi-DPA, in mango fruit at certain developmental stages. cabidigitallibrary.org

Analyze Transcriptional Control: Identify transcription factors that regulate the expression of the specific genes involved in epi-DPA production in response to stress and developmental signals.

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

Progress in understanding the roles of epi-DPA is highly dependent on the ability to accurately detect and quantify it, often at very low concentrations, within complex biological matrices. Current research heavily relies on mass spectrometry-based methods.

Untargeted metabolomic profiling using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been instrumental in studying the effects of ABA and its metabolites. mdpi.comfrontiersin.org For precise quantification, the use of stable isotope-labeled internal standards, including deuterated epi-DPA ([²H₃]-epi-DPA), is the gold standard. cabidigitallibrary.org LC/MS-guided phytochemical analysis is a powerful tool for discovering novel, related metabolites. mdpi.com

Future advancements should focus on:

Enhanced Sensitivity and Resolution: Developing methods with lower detection limits to enable analysis at the single-cell or subcellular level, which is crucial for understanding localized signaling.

High-Throughput Screening: Creating faster analytical methods to screen large populations of mutant plants or different plant species for variations in epi-DPA metabolism.

Metabolite Imaging: Employing mass spectrometry imaging techniques to visualize the spatial distribution of epi-DPA and its precursors within plant tissues, providing insights into its sites of synthesis and potential action.

| Analytical Technique | Application in this compound Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | The core technology for the separation, identification, and quantification of epi-DPA and related ABA catabolites. nih.govmdpi.com |

| UHPLC-MS/MS | Provides high-resolution separation and sensitive detection for comprehensive, untargeted metabolomic profiling of plant tissues. mdpi.comfrontiersin.org |

| Stable Isotope Dilution Analysis | Uses deuterated internal standards ([²H₃]-epi-DPA) for highly accurate and precise quantification of endogenous epi-DPA levels. cabidigitallibrary.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An alternative method used for identifying ABA catabolites, often after chemical derivatization. cambridge.orgresearchgate.net |

| LC/MS-Guided Phytochemical Analysis | A strategy to systematically screen plant extracts to discover and isolate novel metabolites, such as glucosides of epi-DPA. mdpi.com |

Exploration of its Role in Complex Plant-Environment and Plant-Organismal Interactions

While often considered inactive, the regulated production of epi-DPA during stress responses and developmental processes suggests it may have a subtle but important biological role. cabidigitallibrary.orgmdpi.com The concentration of epi-DPA, along with DPA and ABA, increases during biotic stress, such as Botrytis cinerea infection in grapes, and during abiotic stress responses. frontiersin.orgnih.gov

The formation of epi-DPA is part of a mechanism to attenuate the ABA signal. In wild tobacco, for example, high levels of ABA suppress the production of the phytoalexin capsidiol; the catabolism of ABA to phaseic acid and dihydrophaseic acid is necessary to permit this defense response. nih.gov While this points to an indirect role, direct functions cannot be ruled out. Studies on its analog, epi-neoDPA, showed it possessed no ABA-like hormonal activity in seed germination assays, but this does not preclude other potential signaling functions. nih.gov

Future research in this area should investigate:

Subtle Signaling Functions: Testing whether epi-DPA can directly interact with protein receptors, including the PYL family of ABA receptors or other novel binding partners.

Role in Fruit Development: Clarifying the significance of its accumulation during fruit ripening and storage, as observed in mango and apple, and its potential impact on maturation, senescence, or seed dormancy. cabidigitallibrary.orgresearchgate.net

Function in Symbiotic and Pathogenic Interactions: Examining how the production of epi-DPA in roots and leaves influences interactions with mycorrhizal fungi, nitrogen-fixing bacteria, and pathogens.

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying Epi-dihydrophaseic acid in plant extracts?